molecular formula C7H4NNaO5 B576111 3-Nitrosalicylic Acid Sodium Salt CAS No. 164915-53-1

3-Nitrosalicylic Acid Sodium Salt

Cat. No.: B576111
CAS No.: 164915-53-1
M. Wt: 205.101
InChI Key: DLXOJVOMIITILS-UHFFFAOYSA-M
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Description

3-Nitrosalicylic Acid Sodium Salt is a chemical compound with the molecular formula C7H4NNaO5 . It is also known by other names such as Sodium 2-hydroxy-3-nitrobenzoate and Sodium 3-Nitrosalicylate . It is used in laboratory settings .


Synthesis Analysis

The synthesis of this compound involves a reaction process where the material is mixed at a temperature of 50°C for 1 minute. The material is then fed to the reaction module to continue the reaction. After the reaction is completed, the material is poured into a collection module containing 4L of ice water, and the mixture is stirred for 1 hour. After the stirring is completed, the system in the collection module is filtered, the solid is taken and dried. The final product obtained weighs 131g, and the total yield is 99.8% .


Molecular Structure Analysis

The molecular structure of this compound is represented by the InChI code: InChI=1S/C7H5NO5.Na/c9-6-4 (7 (10)11)2-1-3-5 (6)8 (12)13;/h1-3,9H, (H,10,11);/q;+1/p-1 . The molecular weight of the compound is 205.10 g/mol .


Chemical Reactions Analysis

This compound is used in the equilibrium solubility and preferential solvation in blends of N, N -dimethylformamide (DMF)/methanol/acetonitrile/ n -propanol + water .


Physical And Chemical Properties Analysis

The molecular weight of this compound is 205.10 g/mol. It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 5. It has a rotatable bond count of 1. Its exact mass and monoisotopic mass is 204.99871651 g/mol. It has a topological polar surface area of 106 Ų and a heavy atom count of 14 .

Scientific Research Applications

Supramolecular Architecture and Coordination Chemistry

One notable application of nitrosalicylic acid derivatives is in the creation of supramolecular architectures through coordination chemistry. For example, the study by Morgant et al. (2006) on low-temperature crystal structures of pentaaqua(5-nitrosalicylato) complexes of magnesium(II), zinc(II), cobalt(II), and nickel(II) highlights the formation of a 3D supramolecular architecture. These complexes are assembled via extensive hydrogen bonding and π-π stacking interactions, showcasing the potential of 3-Nitrosalicylic Acid Sodium Salt in the design of new materials with specific structural features https://consensus.app/papers/lowtemperature-structures-pentaaqua5nitrosalicylato-morgant/dfff62410e615702891f7793620999eb/?utm_source=chatgpt.

Analytical Chemistry and Plant Science

Another important application is in analytical chemistry, particularly in the determination of nitrate in plant tissues. Lastra (2003) developed a derivative spectrophotometric method that uses the first-derivative spectrum of nitrosalicylic acid for nitrate determination in plant tissues, highlighting its utility in agricultural studies and environmental monitoring https://consensus.app/papers/determination-nitrate-plant-tissue-lastra/9fcf070d94f056dfb6749fce69b8db5e/?utm_source=chatgpt.

Synthesis and Chemical Reactions

Research by Hummel et al. (2010) on the improved synthesis of 3-Nitrosalicylic Acid demonstrates the chemical's role in synthesis pathways. Their method highlights the potential for efficient production of nitrosalicylic acids, which are important intermediates in chemical synthesis https://consensus.app/papers/improved-synthesis-3nitrosalicylic-acid-hummel/fd108a302c955f3fb7f4dc8476d7348f/?utm_source=chatgpt.

Environmental and Safety Studies

Andreozzi et al. (2006) conducted a kinetic and safety assessment for the nitration of salicylic acid, providing insights into the thermal stability and safety of reactions involving nitrosalicylic acid derivatives. This study is crucial for industrial applications where the safety and environmental impact of chemical processes are of concern https://consensus.app/papers/kinetic-safety-assessment-acid-nitration-acid-system-andreozzi/591ff9f0904056d1bdc81a6c92a22cda/?utm_source=chatgpt.

Catalysis and Dye Production

Research by Hello and Fahad (2019) on in-situ nitrous acid generation over silica imidazole catalyst for dyes production exemplifies the application of nitrosalicylic acid derivatives in catalysis and material science. Their work demonstrates the potential of these compounds in facilitating chemical reactions for the production of industrially relevant dyes https://consensus.app/papers/insitu-nitrous-acid-generation-silica-imidazole-catalyst-hello/8d31cf7d43aa51ffb4e73692c6732c3c/?utm_source=chatgpt.

Safety and Hazards

3-Nitrosalicylic Acid Sodium Salt is considered hazardous. It is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation. It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and contact with skin, eyes, or clothing. It should be stored in a well-ventilated place and kept container tightly closed .

Relevant Papers

There are several relevant papers on this compound. For instance, a paper titled “Improved Synthesis of 3-Nitrosalicylic Acid” discusses the nitration of salicylic acid yielding a mixture of 3-nitro and 5-nitrosalicylic acids . Another paper titled “Measurement and Computational Methodologies of 3-Nitrosalicylic Acid Solubility and Preferential Solvation in Several Aqueous Blends” discusses the equilibrium solubility, computational methodologies, and preferential solvation for 3-nitrosalicylic acid .

Properties

IUPAC Name

sodium;2-carboxy-6-nitrophenolate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5NO5.Na/c9-6-4(7(10)11)2-1-3-5(6)8(12)13;/h1-3,9H,(H,10,11);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLXOJVOMIITILS-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)[N+](=O)[O-])[O-])C(=O)O.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4NNaO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70716323
Record name Sodium 2-carboxy-6-nitrophenolate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70716323
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

164915-53-1
Record name Sodium 2-carboxy-6-nitrophenolate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70716323
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Nitrosalicylic Acid Sodium Salt
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